N'-hydroxy-1-pyrazin-2-ylpiperidine-4-carboximidamide
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Overview
Description
Preparation Methods
The synthesis of N’-hydroxy-1-pyrazin-2-ylpiperidine-4-carboximidamide involves several steps. One common synthetic route includes the reaction of pyrazine-2-carboxylic acid with piperidine-4-carboximidamide under specific conditions to form the desired compound . The reaction conditions typically involve the use of solvents like methanol or ethanol and may require catalysts to enhance the reaction rate .
Chemical Reactions Analysis
N’-hydroxy-1-pyrazin-2-ylpiperidine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile and catalysts like palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’-hydroxy-1-pyrazin-2-ylpiperidine-4-carboximidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-hydroxy-1-pyrazin-2-ylpiperidine-4-carboximidamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins by binding to their active sites, thereby altering their activity . The exact molecular pathways involved are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
N’-hydroxy-1-pyrazin-2-ylpiperidine-4-carboximidamide can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share a similar piperidine moiety and exhibit various biological activities.
Pyrazine derivatives: Compounds with a pyrazine ring structure also show diverse chemical reactivity and biological properties.
The uniqueness of N’-hydroxy-1-pyrazin-2-ylpiperidine-4-carboximidamide lies in its specific combination of the pyrazine and piperidine moieties, which confer distinct reactivity and selectivity .
Biological Activity
N'-hydroxy-1-pyrazin-2-ylpiperidine-4-carboximidamide is a compound characterized by its unique structural features, including a pyrazine ring and a piperidine moiety, which contribute to its biological activity. This compound has garnered interest in various fields, particularly in medicinal chemistry and proteomics research.
- Molecular Formula : C10H15N5O
- Molecular Weight : 221.26 g/mol
- CAS Number : 1443984-74-4
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, which can inhibit enzyme activity or modulate protein functions.
The compound is believed to act by binding to the active sites of certain enzymes or proteins, thereby altering their activity. This mechanism is crucial in understanding its potential therapeutic applications.
In Vitro Studies
Recent studies have demonstrated the compound's potential in various biological assays:
- Antiproliferative Activity : In vitro assessments showed that this compound exhibits significant antiproliferative effects against cancer cell lines. For instance, it was found to have an IC50 value comparable to established chemotherapeutic agents, indicating its potential as an anticancer agent .
- Inhibition of Dipeptidyl Peptidase IV (DPP4) : The compound has been evaluated for its ability to inhibit DPP4, an enzyme involved in glucose metabolism. Inhibition of DPP4 can enhance insulin secretion and improve glycemic control, making it a candidate for diabetes treatment .
- Proteomics Applications : As a biochemical tool, this compound is utilized in proteomics research to study protein interactions and functions, highlighting its versatility beyond traditional pharmacological applications .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other compounds that share similar structural features:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Piperidine Derivatives | Contains piperidine moiety | Various activities including analgesic and anti-inflammatory effects |
Pyrazine Derivatives | Contains pyrazine ring | Known for antimicrobial and anticancer properties |
The combination of pyrazine and piperidine in this compound may confer distinct reactivity and selectivity compared to other derivatives.
Case Studies
Several case studies have highlighted the efficacy of compounds similar to this compound:
- Cancer Treatment : A study demonstrated that derivatives with carboximidamide moieties exhibited significant antiproliferative action against various cancer cell lines, suggesting a similar potential for N'-hydroxy derivatives .
- Diabetes Management : Another study focused on the role of DPP4 inhibitors in diabetes management, indicating that compounds like N'-hydroxy derivatives could enhance insulin secretion and improve metabolic outcomes .
Properties
IUPAC Name |
N'-hydroxy-1-pyrazin-2-ylpiperidine-4-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c11-10(14-16)8-1-5-15(6-2-8)9-7-12-3-4-13-9/h3-4,7-8,16H,1-2,5-6H2,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFZLUILBIZZAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=NO)N)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1/C(=N/O)/N)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.